6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid
Description
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKUJHIWYOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-88-1 | |
| Record name | 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid typically involves the formation of the spirocyclic core followed by the introduction of trifluoroacetic acid. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Counterion Variants
Table 1: Key Structural Analogs and Their Properties
Key Differences :
- Counterion Impact : The TFA salt (213.16 g/mol) offers superior solubility in organic solvents compared to the oxalate salt (288.30 g/mol), which is bulkier and may affect crystallization .
- Fluorination : The 6,6-difluoro analog introduces fluorine atoms, which can alter electronic properties and bioavailability, making it advantageous in drug design .
Chromatographic Behavior
TFA is critical in HPLC as a mobile-phase additive (0.1% concentration) to improve peak resolution via ion-pairing mechanisms. For example:
- 6-Oxa-1-azaspiro[3.3]heptane Derivatives: Separated using NP2 mobile phase (heptane/ethanol/TFA) on cationic CSPs, achieving baseline resolution for enantiomers like warfarin .
- Comparison with Methanesulfonic Acid: TFA offers better solubility in heptane/ethanol systems compared to methanesulfonic acid, which may precipitate in non-polar solvents .
Commercial Availability and Stability
- Discontinued TFA Salt : The TFA salt (CAS 1303587-87-2) is listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .
- Oxalate and Fluorinated Analogs : Readily available (e.g., 250 mg of oxalate salt in stock) with ≥95% purity, indicating robust synthetic protocols .
Biological Activity
6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid (CAS Number: 1909347-88-1) is a compound characterized by its unique spirocyclic structure and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves cyclization reactions under acidic conditions, often utilizing trifluoroacetic acid as a catalyst. The compound's molecular formula is with a molecular weight of approximately 213.15 g/mol .
Synthesis Overview:
- Starting Materials: Appropriate precursors that can undergo cyclization.
- Catalysts: Trifluoroacetic acid is commonly used to facilitate the reaction.
- Reaction Conditions: Strong acidic conditions are essential for the successful formation of the spirocyclic structure.
Biological Activity
Research indicates that this compound exhibits potential bioactive properties, making it a candidate for various therapeutic applications.
The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The trifluoroacetic acid moiety contributes to its reactivity and stability, enhancing its ability to modulate biological activities .
Biological Assays
Various studies have investigated the compound's activity against different biological targets:
- Antimicrobial Activity: Preliminary assays suggest that this compound may possess antimicrobial properties, although detailed studies are necessary to confirm efficacy and mechanisms .
- Anticancer Potential: Initial research indicates that it may exhibit anticancer activities, particularly against specific cancer cell lines. Further investigation into its cytotoxic effects and pathways is ongoing .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures or functionalities:
-
Comparative Studies with Similar Compounds:
- 2-Oxa-6-azaspiro[3.3]heptane: This compound has shown varying biological activities compared to 6-Oxa-1-azaspiro[3.3]heptane, suggesting structural modifications can significantly influence bioactivity .
- Mechanistic Insights: Studies have provided insights into how structural features affect binding affinity and activity against biological targets .
- Safety and Toxicity:
Data Table: Summary of Biological Activities
Q & A
(Basic) What synthetic methodologies are effective for preparing 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis involves dissolving the precursor (e.g., 1-ethynyl-2-azaspiro[3.3]heptan-2-ium) in dry dichloromethane (DCM) and adding trifluoroacetic acid (TFA) in stoichiometric excess (4 equivalents) to form the trifluoroacetate salt. The reaction proceeds at ambient temperature overnight, followed by solvent evaporation and vacuum drying to yield the product. Key optimizations include:
- Anhydrous conditions : Prevents hydrolysis or side reactions.
- Stoichiometry : Excess TFA ensures complete protonation/salt formation.
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.
Purification is often unnecessary if the reaction proceeds cleanly, achieving ≥95% purity directly from the reaction mixture .
(Advanced) How can multigram-scale synthesis of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate be achieved without compromising purity?
Answer:
Scaling requires adjustments to solvent volume, mixing efficiency, and purification protocols:
- Solvent ratio : Maintain a 1:25 (w/v) substrate-to-solvent ratio to ensure solubility and homogeneity.
- Workup : Filtration removes triethylammonium chloride byproducts, while rotary evaporation avoids thermal degradation.
- Batch size : Incremental scaling (e.g., 10 g to 100 g) with rigorous TLC or HPLC monitoring ensures consistency.
Evidence shows successful scale-up to multigram quantities with quantitative yields and ≥95% purity using these methods .
(Analytical) What challenges arise in characterizing 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate via NMR, and how can they be resolved?
Answer:
TFA’s strong deshielding effect and residual proton signals (e.g., δ 9.40 ppm in DMSO-d6) can obscure key resonances. Mitigation strategies include:
- Solvent selection : Use DMSO-d6 to shift TFA signals downfield, isolating spirocyclic compound peaks (e.g., δ 5.05 ppm for bridgehead protons) .
- Acquisition parameters : Increase scan numbers (≥128) and use ¹H-¹³C HSQC to resolve overlapping signals.
- Complementary techniques : Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ = 122.2) .
(Stability) Under what conditions does 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate degrade, and how is stability maintained?
Answer:
Degradation occurs via:
- Moisture exposure : Hydrolysis of the spirocyclic ring or TFA counterion.
- Thermal stress : Decomposition above 60°C.
Preventive measures: - Storage : In a desiccator at –20°C under inert gas (N₂/Ar).
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
Vacuum-drying post-synthesis minimizes residual water, as demonstrated in protocols yielding stable orange viscous oils .
(Data Contradictions) How should discrepancies in reported yields or purity of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate be investigated?
Answer:
Methodological validation steps include:
- Reproducibility checks : Replicate synthesis under identical conditions (solvent, stoichiometry, temperature).
- Analytical calibration : Cross-validate NMR/MS data with internal standards (e.g., acetophenone for NMR).
- Impurity profiling : Use HPLC with UV/ELS detectors to identify byproducts (e.g., unreacted alkyne precursors).
Studies show ≥95% purity is achievable without chromatography if side reactions are minimized .
(Mechanistic) What role does TFA play in the reactivity of 6-Oxa-1-azaspiro[3.3]heptane during functionalization?
Answer:
TFA acts as both a proton source and counterion:
- Acid catalysis : Facilitates ring-opening or nucleophilic substitution by protonating basic sites.
- Stabilization : The trifluoroacetate ion stabilizes intermediates via electron-withdrawing effects.
For example, TFA enables ethynylation of spirocyclic amines, forming stable salts for downstream reactions .
(Advanced Purification) When is chromatography necessary for purifying 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate, and what columns/solvents are optimal?
Answer:
Chromatography is required if:
- Byproducts persist : E.g., unreacted starting materials or dimerized species.
- Purity benchmarks : >99% purity for biological assays.
Protocol : - Column : Silica gel (230–400 mesh).
- Eluent : Gradient of DCM:MeOH (95:5 to 90:10) or ethyl acetate:hexane (1:1).
- Detection : UV at 254 nm or iodine staining for non-UV-active compounds.
Evidence shows direct isolation suffices for ≥95% purity in most cases .
(Environmental) What precautions are needed to mitigate environmental release of TFA during synthesis?
Answer:
TFA is a persistent environmental pollutant. Best practices include:
- Neutralization : Quench excess TFA with aqueous NaHCO₃ before disposal.
- Recycling : Distill DCM/TFA mixtures under reduced pressure.
- Waste tracking : Adhere to EPA guidelines for fluorinated waste (40 CFR Part 261) .
(Crystallography) Can single-crystal X-ray diffraction resolve the spirocyclic structure of 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate?
Answer:
Yes, but challenges include:
- Crystal growth : Slow vapor diffusion of ether into DCM solutions yields suitable crystals.
- TFA disorder : The counterion may require constrained refinement.
- Data collection : High-resolution (≤0.8 Å) data at low temperature (100 K) improves accuracy.
Related spirocyclic compounds have been successfully characterized via XRD .
(Advanced Applications) How is 6-Oxa-1-azaspiro[3.3]heptane trifluoroacetate utilized in peptide mimetics or drug discovery?
Answer:
The spirocyclic core serves as a rigid scaffold for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
